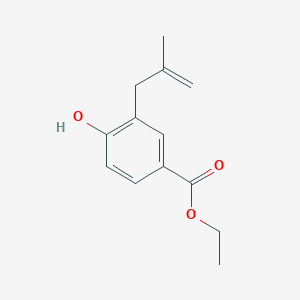







|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13](Cl)[C:14](=[CH2:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][C:12]=1[CH2:15][C:14](=[CH2:13])[CH3:16] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
|
Name
|
|
|
Quantity
|
45.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring for 40 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under a vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The residue, with toluene (150 ml) added
|
|
Type
|
WASH
|
|
Details
|
was washed with 2% sodium hydroxide solution and water successively
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After being dried over sodium sulfate anhydride
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated under a vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oily material was dissolved in N,N-dimethylaniline (80 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
|
Type
|
STIRRING
|
|
Details
|
with stirring for about 10 hours
|
|
Duration
|
10 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
while being cooled with ice
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
|
Type
|
EXTRACTION
|
|
Details
|
The extract was further extracted with 10% aqueous sodium hydroxide solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydride
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a vacuum
|


Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C(=O)OCC)C=C1)CC(C)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |